

Application Note: Efficacy Testing of PROTAC ER Degrader-14

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Compound of Interest		
Compound Name:	PROTAC ER Degrader-14	
Cat. No.:	B15540875	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the body's own ubiquitin-proteasome system (UPS) for the targeted degradation of disease-causing proteins.[1][2][3][4] **PROTAC ER Degrader-14** is a hypothetical, novel, heterobifunctional molecule designed to selectively target the Estrogen Receptor alpha (ER α) for degradation. ER α is a key driver in the majority of breast cancers, and its targeted degradation offers a promising strategy to overcome resistance to existing endocrine therapies.[3][5][6][7]

This document provides detailed application notes and protocols for selecting appropriate cell lines and conducting key experiments to validate the efficacy of **PROTAC ER Degrader-14**.

Recommended Cell Lines for Efficacy Testing

The selection of appropriate cell line models is critical for evaluating the potency and specificity of an ER-targeting PROTAC. We recommend using well-characterized ER α -positive breast cancer cell lines as primary efficacy models and an ER α -negative cell line as a negative control to demonstrate on-target specificity.

Table 1: Characteristics of Recommended Breast Cancer Cell Lines



Cell Line	ERα Status	PR Status	HER2 Status	Molecular Subtype	Key Features & Recommen dations
MCF-7	Positive	Positive	Negative	Luminal A	The most widely used ER+ cell line; estrogen- dependent for growth.[8][9] [10][11] Ideal for initial efficacy, dose- response, and mechanistic studies.
T47D	Positive	Positive	Negative	Luminal A	Expresses high levels of ERα and progesterone receptors; responsive to estrogen.[10] [11][12] A robust model for confirming ER degradation and anti- proliferative effects.
ZR-75-1	Positive	Positive	Negative	Luminal A	Another well- established ER+/PR+ cell

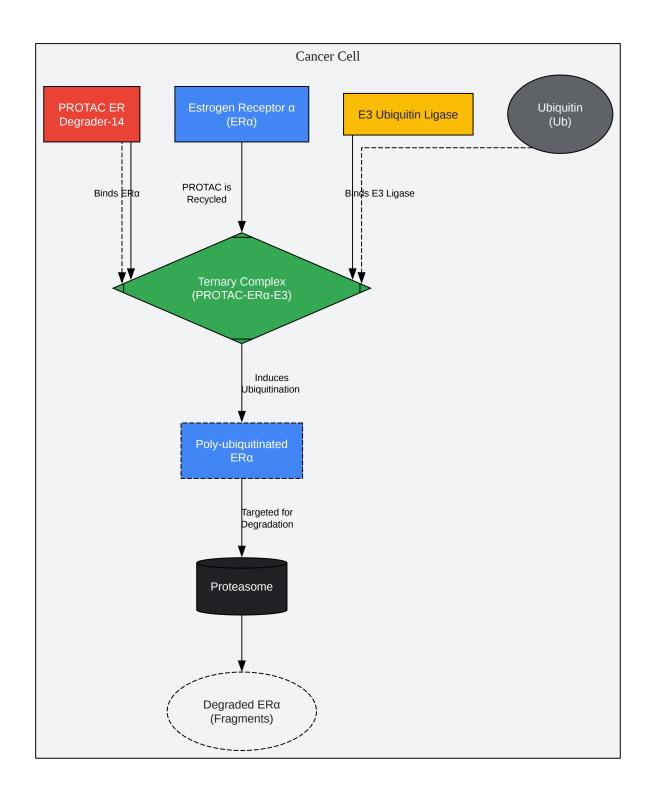


					line, suitable for validating findings from MCF-7 and T47D cells. [10][11][13]
MDA-MB-231	Negative	Negative	Negative	Triple- Negative	An ERα- negative cell line.[13] Essential for use as a negative control to confirm that the anti- proliferative effects of PROTAC ER Degrader-14 are ERα- dependent.

Mechanism of Action (MOA) and Signaling Pathways

PROTAC ER Degrader-14 functions by forming a ternary complex between ERα and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of ERα. [1][7] This eliminates the receptor protein, thereby shutting down both genomic and nongenomic downstream signaling pathways that drive tumor cell proliferation and survival, such as the PI3K/AKT and MAPK pathways.[5][14]

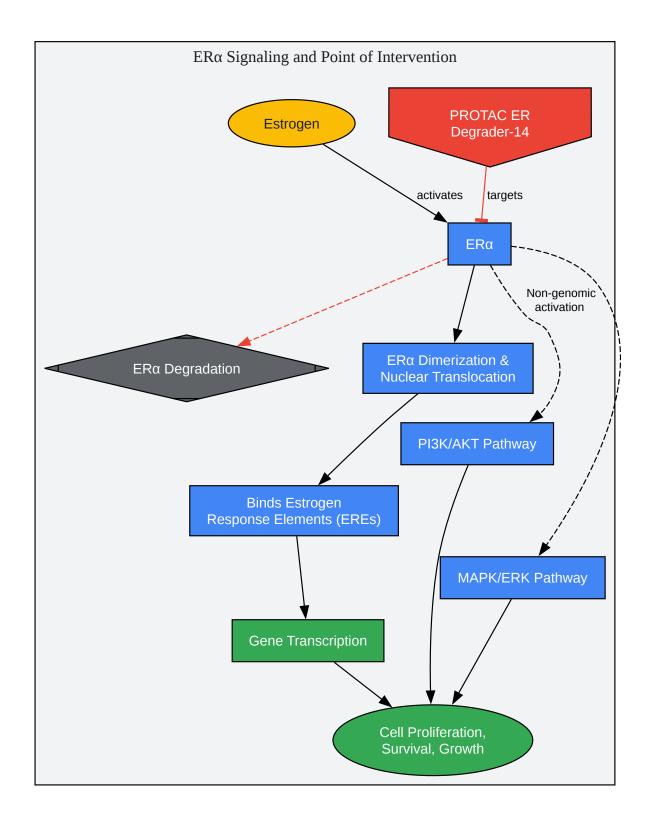




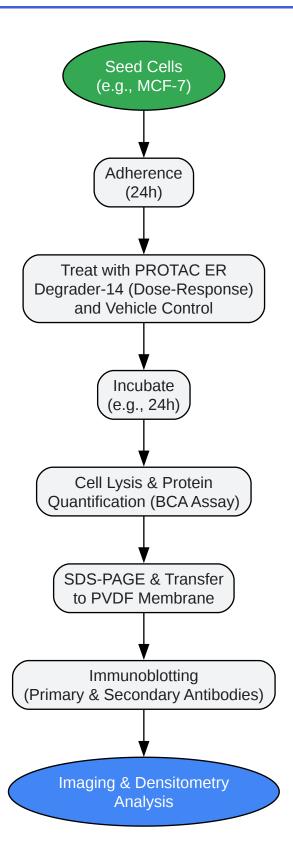
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Caption: Mechanism of Action for PROTAC ER Degrader-14.









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